Aluminium isopropoxide

Catalog No.
S748888
CAS No.
555-31-7
M.F
C9H21AlO3
M. Wt
204.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium isopropoxide

CAS Number

555-31-7

Product Name

Aluminium isopropoxide

IUPAC Name

aluminum;propan-2-olate

Molecular Formula

C9H21AlO3

Molecular Weight

204.24 g/mol

InChI

InChI=1S/3C3H7O.Al/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3

InChI Key

SMZOGRDCAXLAAR-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Synonyms

2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

This compound plays a vital role in material science and organic synthesis due to its unique properties [, ].


Molecular Structure Analysis

Aluminium isopropoxide exists as a tetrahedral molecule in its solid state. The central aluminium atom (Al) is bonded to three isopropoxide groups (O-i-Pr) in a trigonal planar arrangement. These isopropoxide groups bridge two aluminium atoms each, forming a cage-like structure with a central aluminium atom and four peripheral aluminium atoms [].

This tetrameric structure is crucial for its reactivity, as it can disaggregate (break apart) under specific conditions, exposing reactive aluminium centers [].


Chemical Reactions Analysis

Aluminium isopropoxide is involved in various reactions, making it a versatile tool in scientific research:

  • Synthesis of Alumina Nanomaterials: Aluminium isopropoxide serves as a precursor for synthesizing alumina (aluminum oxide, Al2O3) nanoparticles and other metal oxides through a process called sol-gel processing []. This method involves hydrolysis and condensation of the alkoxide, leading to the formation of a metal oxide network.
Al(O-i-Pr)₃ + 3H₂O → Al(OH)₃ + 3i-PrOH (hydrolysis)2Al(OH)₃ → Al₂O₃ + 3H₂O (condensation)
  • Catalysis in Organic Synthesis

    Aluminium isopropoxide acts as a Lewis acid catalyst in various organic reactions. It's particularly useful in MPV reductions (converting ketones and aldehydes to alcohols) and Oppenauer oxidations (converting secondary alcohols to ketones) []. These reactions likely involve the disaggregation of the tetrameric structure, creating active aluminium centers that coordinate with the carbonyl groups (C=O) of the substrates.

  • Ring-Opening Polymerization

    Due to its basic character, aluminium isopropoxide can initiate the ring-opening polymerization of cyclic esters, a process for creating polyesters.


Physical And Chemical Properties Analysis

  • Appearance: Colourless solid [].
  • Melting Point: Not reported for the tetrameric form.
  • Boiling Point: 135 °C (at 10 Torr) [].
  • Solubility: Decomposes in water []. Soluble in organic solvents like benzene and toluene [].
  • Stability: Moisture sensitive, reacts with water to form aluminium hydroxide (Al(OH)₃) [].

Aluminium isopropoxide is mildly toxic and can irritate skin and eyes. It's flammable and reacts exothermically (with heat release) with water. Here are some safety precautions to consider when handling aluminium isopropoxide:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with water and moisture.
  • Store in a cool, dry place under inert atmosphere.
  • MPV Reduction: This reaction transforms ketones and aldehydes into their corresponding alcohols using hydrogen gas and a metal catalyst. Aluminium isopropoxide acts as a Lewis acid catalyst, facilitating the transfer of hydrogen from the hydrogen gas to the carbonyl group of the ketone or aldehyde .
  • Oppenauer Oxidation: This reaction converts secondary alcohols to their corresponding ketones using a stoichiometric amount of a readily available oxidant like cyclohexanone. Aluminium isopropoxide serves as a catalyst in this process, aiding in the transfer of a hydride ion from the alcohol to the cyclohexanone .
  • Tishchenko Reaction: This reaction involves the coupling of two aldehyde molecules to form an ester with the same number of carbon atoms. Aluminium isopropoxide acts as a catalyst in this reaction, enabling the formation of the C-C bond between the two aldehyde molecules .

The effectiveness of aluminium isopropoxide in these reactions is attributed to its Lewis acidity and its ability to form discrete, active aluminum alkoxide species upon reaction with the substrate .

Catalyst Development

Beyond its use as a direct reagent, aluminium isopropoxide also serves as a precursor for the development of novel catalysts. Its basic alkoxide nature allows it to participate in the ring-opening polymerization of cyclic esters. Researchers are exploring the potential of aluminium isopropoxide-derived catalysts for the controlled synthesis of various polymers with tailored properties .

Physical Description

Liquid; OtherSolid

Color/Form

White solid
WHITE CRYSTALS

Boiling Point

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg

Density

1.025 @ 20 °C

Melting Point

119 °C

UNII

R7486191H8

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Other CAS

555-31-7

Wikipedia

Aluminium_isopropoxide

Methods of Manufacturing

Prepared from aluminum and isopropyl alcohol in the presence of mercuric chloride; by adding excess isopropyl alcohol to a benzene solution of aluminum chloride at 6 °C.
... Excess isopropyl alcohol is added to a solution of aluminum chloride in benzene; the hydrogen chloride formed is removed by introducing dry ammonia into the reactor and filtering off the ammonium chloride that precipitates.
Alkoxides are derived from alcohols by the replacement of the hydroxyl hydrogen by metal isopropylate. /Metal Alkoxides/

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
2-Propanol, aluminum salt (3:1): ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Modify: 2023-08-15

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